2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYZLNWOBRLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(diisopropylamino)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
highlights several benzamide-based agrochemicals, including:
- 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (Imazosulfuron): A sulfonylurea herbicide with a methoxy-methylethyl group. Unlike the target compound, this molecule lacks the alkyne spacer and diisopropylamino group, relying instead on a sulfonamide linkage for herbicidal activity.
- 2-Chloro-N-(1-methylethyl)-N-phenylacetamide (Propachlor) : A chloroacetamide herbicide with a simpler isopropyl substituent. Its lower molecular weight and absence of tertiary amines or alkynes result in higher water solubility compared to the target compound.
Key Differences :
Pharmaceutical Intermediate: 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide
and describe a structurally related benzamide derivative used as an anticancer intermediate:
- Substituents : A methylsulfonyl group at the 4-position and a 4-chloro-3-iodophenyl group on the amide nitrogen.
- Crystallography : The compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds between the amide hydrogen and sulfonyl oxygen (distance: 2.18 Å). The dihedral angle between benzene rings is 52.13°, indicating moderate conjugation disruption .
Comparison with Target Compound :
| Feature | Target Compound | 4-(Methylsulfonyl) Analog |
|---|---|---|
| Amide Substituent | Diisopropylamino-butynyl | 4-Chloro-3-iodophenyl |
| Hydrogen Bonding | Amide N–H (potential donor) | N–H⋯O (sulfonyl) dimer formation |
| Lipophilicity | High (due to diisopropylamino group) | Moderate (polar sulfonyl group) |
| Crystal Packing | Not reported | Centrosymmetric dimers |
The target compound’s diisopropylamino-butynyl chain likely disrupts hydrogen-bonded networks observed in the sulfonyl analog, favoring hydrophobic interactions instead. This could render it more suitable for targets requiring nonpolar binding pockets .
Research Implications
- Agrochemical Potential: The diisopropylamino group may enhance persistence in lipid-rich environments (e.g., plant cuticles), though toxicity risks require evaluation.
- Pharmaceutical Applications : The rigid alkyne spacer could improve metabolic stability compared to flexible chains in propachlor .
- Crystallographic Trends : Bulky substituents in the target compound may necessitate advanced crystallization techniques, as seen in high-resolution studies of similar molecules .
Biological Activity
2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development and optimization.
Chemical Structure
The chemical structure of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide can be represented as follows:
This structure features a chloro group, a diisopropylamino moiety, and a benzamide backbone, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the diisopropylamino group suggests potential activity as a modulator of neurotransmitter systems or as an enzyme inhibitor.
Potential Targets
- Enzyme Inhibition : Compounds in this class may act as inhibitors for enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features may allow binding to specific receptors, influencing physiological responses.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of related benzamide derivatives. For instance, compounds exhibiting structural similarities have shown inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. This suggests that 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide could also exhibit similar effects.
| Compound | Enzyme Inhibition | IC50 (nM) |
|---|---|---|
| Benzamide Derivative A | α-glucosidase | 50 |
| Benzamide Derivative B | α-amylase | 75 |
| 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide | Hypothetical Activity | TBD |
Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The specific activity of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide in cancer models remains to be fully elucidated but warrants investigation.
Case Studies
- In Vivo Studies : Animal models treated with benzamide derivatives have shown promising results in reducing blood glucose levels and tumor growth rates.
- In Vitro Studies : Cell line assays indicate that similar compounds can induce apoptosis in cancer cells while sparing normal cells.
Safety and Toxicity
Preliminary assessments suggest that compounds within this class exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. However, detailed toxicological studies are necessary to confirm the safety of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
